1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid is a complex organic compound notable for its unique structural features and potential applications in scientific research. This compound belongs to a class of molecules that incorporate both fluorene and polyether functionalities, making it of interest in various fields including medicinal chemistry and materials science.
The compound can be identified by its CAS number 882847-32-7 and has been referenced in various chemical databases and research articles. It is synthesized for use in research settings, particularly in studies involving drug delivery systems and biomolecular interactions.
This compound can be classified under:
The synthesis of 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid typically involves multi-step organic reactions. The key methods include:
Technical details regarding reaction conditions (temperature, solvents) and purification methods (chromatography) are critical for optimizing yield and purity.
The molecular structure of 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid can be represented by its molecular formula .
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid can participate in several chemical reactions:
These reactions are important for modifying the compound for specific applications or enhancing its properties.
The mechanism of action for 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid largely depends on its interactions with biological systems:
Relevant data such as melting point and boiling point are often not available due to the complexity of the compound.
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid has several scientific uses:
The molecular architecture of 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid exemplifies a sophisticated conjugation strategy integrating three functionally discrete domains: The 9H-fluoren-9-yl (Fmoc) group serves as a UV-detectable, base-labile protecting group for the nitrogen atom; the central hexaoxa-4-aza core provides a PEG-based spacer with defined hydrophilic character and flexibility; and the terminal carboxylic acid enables peptide coupling or further derivatization [1] [8]. This modular design enables precise control over molecular properties, where the hexaethylene glycol segment (hexaoxa) significantly enhances aqueous solubility – a critical parameter for biological applications – while maintaining efficient cellular permeability [2]. The Fmoc moiety offers dual functionality: protection during synthesis and spectroscopic detectability (UV absorbance at 268-290 nm) for reaction monitoring [3].
The systematic nomenclature reflects the structural complexity: "1-(9H-Fluoren-9-yl)" denotes the N-terminal protecting group; "3-oxo-2,7,10,13,16,19-hexaoxa-4-aza" specifies the central PEG-amine chain with six ether linkages and one amide bond; and "docosan-22-oic acid" defines the 22-carbon chain terminating in a carboxylic acid. This molecular framework is alternatively designated as Fmoc-NH-PEG5-COOH in peptide synthesis contexts, indicating five ethylene oxide units in the spacer [8]. The strategic positioning of the amide linkage (-3-oxo-4-aza-) adjacent to the Fmoc group enhances stability during acid-mediated deprotection steps in solid-phase synthesis, preventing premature cleavage that can occur with ester-linked PEG chains [2].
Table 1: Molecular Identifiers for 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic Acid
Identifier Type | Value |
---|---|
CAS Number | 882847-32-7 |
Molecular Formula | C₂₈H₃₇NO₉ |
Molecular Weight | 531.60 g/mol |
IUPAC Name | 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12,15-pentaoxaoctadecan-18-oic acid |
Canonical SMILES | OC(=O)CCOCCOCCOCCOCCOCCNC(=O)OCC1C2=C(C=CC=C2)C2=C1C=CC=C2 |
InChI Key | TWQTXZPTZPOEEB-UHFFFAOYSA-N |
Purity Specification | ≥95% |
The structural parameters critically influence functional performance. The PEG chain length (five ethylene oxide units) balances hydrophilicity and steric bulk, maintaining a calculated LogP value of 2.48 – optimal for biomolecular interactions requiring moderate polarity [2]. Molecular dynamics simulations reveal that the extended PEG spacer adopts helical conformations that minimize hydrophobic collapse, facilitating interactions with biological targets. The terminal carboxylic acid (pKa ≈ 3.5-4.5) remains ionized under physiological conditions, enabling pH-dependent purification strategies and efficient activation for amide bond formation via carbodiimide reagents [8]. This design principle extends to homologous compounds where varying PEG lengths (e.g., tetraoxa vs. hexaoxa) tune solubility profiles for specific applications in drug delivery and bioconjugation [4] [7].
Solid-phase peptide synthesis (SPPS) provides the primary methodology for incorporating 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid into peptide architectures. The compound serves as a PEGylated building block that introduces both solubility enhancement and a spacer functionality between peptide domains. Synthesis typically initiates on Wang resin or Fmoc-Rink amide MBHA resin, where the C-terminal carboxylate undergoes activation via N,N'-Diisopropylcarbodiimide (DIC) and N-Hydroxybenzotriazole (HOBt) for ester linkage formation [6] [7]. Following resin loading, iterative Fmoc deprotection cycles (20% piperidine in DMF) expose the amine for sequential amino acid coupling. The target compound is incorporated as the penultimate residue when synthesizing PEGylated C-termini or inserted internally using orthogonal protecting group strategies [7].
Critical handling protocols necessitate maintaining the reagent under strict anhydrous conditions (sealed in dry, 2-8°C storage) to prevent hydrolytic degradation of the active ester intermediates and oxidation of the ether linkages [3] [7]. Coupling efficiency monitoring employs quantitative ninhydrin testing or in-situ spectrophotometric analysis of Fmoc deprotection byproducts (dibenzofulvene-piperidine adduct, λmax = 301 nm). Studies indicate that extending coupling times to 90-120 minutes at 25°C achieves >98% incorporation efficiency despite the steric bulk of the PEG chain, compared to standard 30-minute couplings for α-amino acids [7]. This extended duration accommodates slower diffusion kinetics through the solvated PEG matrix.
Post-incorporation, the PEG spacer demonstrates significant advantages in preventing on-resin aggregation of hydrophobic peptide sequences. Comparative synthesis of amyloidogenic peptides shows a 35% increase in crude purity when incorporating Fmoc-NH-PEG5-COOH versus direct synthesis without spacers. This effect originates from the PEG chain's ability to solvate the growing peptide chain and disrupt interchain hydrogen bonding that leads to β-sheet formation [8]. Following chain assembly, global deprotection and resin cleavage employ trifluoroacetic acid (TFA)-based cocktails (TFA:water:triisopropylsilane, 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature, with the ether bonds demonstrating excellent stability under these acidic conditions [6].
The solution-phase synthesis of 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid involves sequential etherification and amidation steps requiring precise optimization to achieve high-purity (>95%) products. The convergent approach first constructs the PEG-carboxylic acid segment through Williamson ether synthesis, where tetraethylene glycol undergoes mono-alkylation with ethyl bromoacetate under phase-transfer conditions (50% NaOH, tetrabutylammonium bromide, 80°C), followed by saponification to yield HO-PEG5-COOH [1]. Critical parameters include stoichiometric control (limiting alkylating agent to prevent diester formation) and rigorous exclusion of metal ions that catalyze PEG degradation. Subsequent Fmoc-protection employs Fmoc-Cl (1.05 equiv) in dioxane/water (4:1) with sodium carbonate (2.0 equiv) at 0-5°C to suppress racemization, yielding Fmoc-NH-PEG5-COOH after acidic workup and precipitation into cold ether [3] [8].
Table 2: Optimization Parameters for Key Synthetic Reactions
Reaction Step | Optimal Conditions | Catalyst/Reagent | Temperature | Yield | Purity |
---|---|---|---|---|---|
Etherification | Phase-transfer alkylation | TBAH, NaOH (50%) | 80°C | 75-82% | >90% |
Saponification | Ester hydrolysis | KOH, EtOH/H₂O | 25°C | 95% | >95% |
Amidation | Carbodiimide coupling | EDC, HOBt | 0°C → 25°C | 88% | 92% |
Fmoc Protection | Acylation | Fmoc-Cl, Na₂CO₃ | 0-5°C | 85% | ≥95% |
The central amidation reaction between Fmoc-protected amine intermediates and activated PEG-acids employs carbodiimide chemistry. Optimization studies demonstrate that 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt) in dichloromethane at 0°C gradually warming to 25°C achieves 88% yield with minimal racemization, compared to 72% yield using DCC alone due to urea byproduct precipitation issues [1] [3]. Solvent screening reveals that polar aprotic solvents (DMF, acetonitrile) decrease selectivity by promoting Fmoc carbamate cleavage, while non-polar solvents (toluene, DCM) maintain Fmoc integrity but slow reaction kinetics. Dichloromethane emerges as the optimal compromise, providing both adequate solubility and reaction rate without compromising protecting group stability [3].
Scale-up challenges necessitate specialized purification protocols. The hybrid polarity of Fmoc-PEG5-COOH complicates traditional methods – silica chromatography causes tailing and low recovery (45-60%), while crystallization suffers from oiling out. Optimized large-scale purification employs reverse-phase flash chromatography (C18 silica, water/acetonitrile gradient) followed by lyophilization to yield pharmaceutical-grade material (≥95% purity by HPLC-ELSD) [8]. Analytical characterization relies on complementary techniques: ¹H NMR (DMSO-d6) shows diagnostic signals at δ 7.89 (d, Fmoc amide), 4.20-4.30 (m, Fmoc-CH₂), and 3.45-3.60 (PEG backbone); HPLC-MS using electrospray ionization confirms mass (m/z 532.2 [M+H]+) and absence of PEG diacid impurities (Δm/z = 44) [2] [3].
Table 3: Structural Derivatives and Their Applications in Bioconjugation
Compound Name | PEG Units | CAS Number | Molecular Weight | Primary Application Context |
---|---|---|---|---|
Fmoc-NH-PEG4-COOH | 4 | 557756-85-1 | 487.54 g/mol | NMR solubility enhancer |
Fmoc-NH-PEG5-COOH | 5 | 882847-32-7 | 531.60 g/mol | Peptide drug delivery |
Fmoc-NH-PEG24-COOH | 24 | 2170484-59-8 | 1368.59 g/mol | Long-chain spacers for surface modification |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7